molecular formula C20H16N4O2S2 B2615553 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1903166-98-2

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2615553
CAS No.: 1903166-98-2
M. Wt: 408.49
InChI Key: QNBZBJCVTXIZOE-UHFFFAOYSA-N
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Description

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of thioxopyrimidine and its derivatives, including those related to the benzo[d]thiazolylthio acetyl moiety, primarily involves condensation and cyclization reactions. These processes often yield compounds with potential biological activities, as demonstrated in the synthesis of various thioxopyrimidine and thiazolopyrimidine derivatives through reactions with iodomethane, acetylation, and cyclization with bromo compounds (Aslanoğlu et al., 2007). Furthermore, the adaptation of microwave-assisted synthesis techniques has been employed to expedite the formation of complex heterocyclic structures involving pyrimidine moieties, showcasing the evolving methodologies in chemical synthesis (Deohate & Palaspagar, 2020).

Biological Activities

The synthesized compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antitrichinnellosis, and antiprotozoal effects. For instance, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities against various pathogens (Maddila et al., 2016). Additionally, certain derivatives have demonstrated potent antitrichinellosis and antiprotozoal effects, highlighting their potential as therapeutic agents against parasitic infections (Mavrova et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with various enzymes and proteins, playing a role in several biochemical reactions . For instance, it has been identified as a potent inhibitor of the quorum sensing system in Pseudomonas aeruginosa . This interaction disrupts bacterial cell-cell communication, potentially reducing biofilm formation and virulence production .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been shown to inhibit the growth of Pseudomonas aeruginosa, a Gram-negative bacterium, without being antibiotic . This suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, the compound binds to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing . This binding interaction inhibits the function of the LasR system, leading to a disruption in quorum sensing and a decrease in biofilm formation .

Metabolic Pathways

The compound’s involvement in metabolic pathways is primarily through its interaction with the LasR system in Pseudomonas aeruginosa . This interaction disrupts quorum sensing, a key process in bacterial metabolism .

Transport and Distribution

Its ability to penetrate bacterial cells and inhibit the LasR system suggests it may be efficiently transported into cells .

Subcellular Localization

Given its interaction with the LasR system, it is likely to be found in regions of the cell where this system is localized .

Properties

IUPAC Name

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-18(12-27-20-22-15-5-1-2-6-16(15)28-20)23-10-8-14-13(11-23)19(26)24-9-4-3-7-17(24)21-14/h1-7,9H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZBJCVTXIZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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